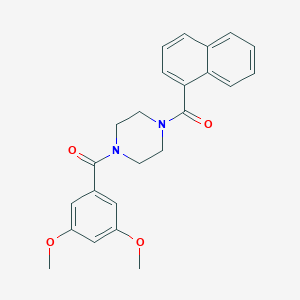![molecular formula C19H27FN2O B249067 1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)
1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as FUB-CAP and belongs to the class of synthetic cannabinoids. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research on FUB-CAP are discussed in
Mechanism of Action
FUB-CAP acts as a potent agonist of the CB1 and CB2 receptors, which are located in the brain and peripheral tissues. Upon binding to these receptors, FUB-CAP activates a signaling cascade that leads to the modulation of various physiological processes. The exact mechanism of action of FUB-CAP is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
FUB-CAP has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. This compound has also been reported to have anti-inflammatory and neuroprotective properties. However, the exact nature and extent of these effects require further investigation.
Advantages and Limitations for Lab Experiments
FUB-CAP has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. This compound can be used to study the role of these receptors in various physiological processes in vitro and in vivo. However, FUB-CAP also has some limitations, including its potential toxicity and lack of specificity for other cannabinoid receptors.
Future Directions
There are several future directions for research on FUB-CAP. One potential area of investigation is the development of novel therapeutic agents that target the CB1 and CB2 receptors. Another area of interest is the study of the role of these receptors in the regulation of immune function and inflammation. Additionally, the potential neuroprotective effects of FUB-CAP warrant further investigation. Overall, FUB-CAP has the potential to be a valuable tool for scientific research in the field of neuroscience.
Synthesis Methods
The synthesis of 1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane involves the reaction of 3-fluorobenzyl chloride with piperidine in the presence of a base. The resulting intermediate is then reacted with azepane to obtain FUB-CAP. This synthesis method has been reported in the literature and can be used to obtain FUB-CAP in high yields.
Scientific Research Applications
FUB-CAP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have high affinity for the cannabinoid receptors CB1 and CB2, which are involved in the regulation of various physiological processes. FUB-CAP can be used to study the role of these receptors in the brain and their potential as targets for therapeutic interventions.
properties
Product Name |
1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane |
|---|---|
Molecular Formula |
C19H27FN2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
azepan-1-yl-[1-[(3-fluorophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H27FN2O/c20-18-9-5-7-16(13-18)14-21-10-6-8-17(15-21)19(23)22-11-3-1-2-4-12-22/h5,7,9,13,17H,1-4,6,8,10-12,14-15H2 |
InChI Key |
LWRYYZKCURYTQK-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)F |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)

![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248994.png)
![1-[(4-Bromophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248995.png)

![2-(4-Bromophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248997.png)
![1-(4-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249000.png)

![1-(2-Chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249002.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B249003.png)
![1-[(3-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B249006.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine](/img/structure/B249007.png)